N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
The primary targets of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide are caspase 3 and NF-κB . Caspase 3 is a crucial enzyme in the apoptosis pathway, responsible for the execution phase of cell death . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Mode of Action
This compound interacts with its targets to induce changes in cellular processes. It activates caspase 3, leading to apoptosis, or programmed cell death . It also inhibits the activation of NF-κB, thereby blocking the transcription of genes involved in cell survival and proliferation .
Biochemical Pathways
The compound affects the apoptosis pathway by activating caspase 3 . This leads to a cascade of proteolytic enzymes that result in cell death. It also impacts the NF-κB signaling pathway by inhibiting the activation of NF-κB . This prevents the transcription of genes that promote cell survival and proliferation.
Result of Action
The activation of caspase 3 by this compound leads to apoptosis, resulting in cell death . The inhibition of NF-κB activation prevents the transcription of genes that promote cell survival and proliferation, thereby inhibiting the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core with moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and xanthene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or xanthene rings.
Scientific Research Applications
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials, such as fluorescent dyes and sensors.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the 1,2,4-oxadiazole core and have similar biological activities.
1,3,4-Oxadiazoles: These compounds also contain an oxadiazole ring and are known for their anticancer properties.
Uniqueness
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide is unique due to its combination of the 1,2,4-oxadiazole, thiophene, and xanthene rings. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-12-22-21(27-24-12)19-15(10-11-28-19)23-20(25)18-13-6-2-4-8-16(13)26-17-9-5-3-7-14(17)18/h2-11,18H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQPQMRRERNCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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